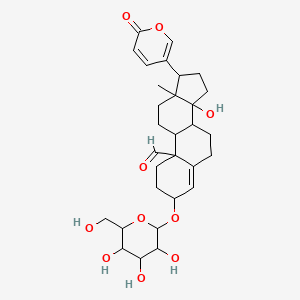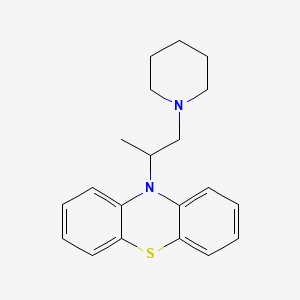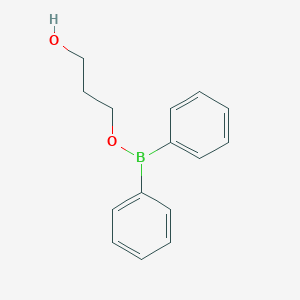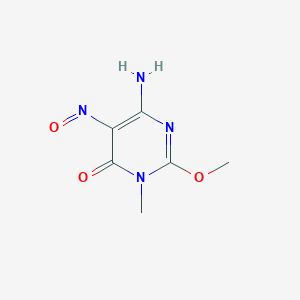
Ethyl 2-(1-amino-2-(ethoxycarbonyl)-3-oxobut-1-en-1-yl)-4-carbamoyl-6-methylpyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(1-amino-2-(ethoxycarbonyl)-3-oxobut-1-en-1-yl)-4-carbamoyl-6-methylpyrimidine-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-amino-2-(ethoxycarbonyl)-3-oxobut-1-en-1-yl)-4-carbamoyl-6-methylpyrimidine-5-carboxylate involves multiple steps, typically starting with the preparation of the pyrimidine ring. The process may include the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors under controlled conditions.
Introduction of Functional Groups: The amino, ethoxycarbonyl, and carbamoyl groups are introduced through various chemical reactions, such as nucleophilic substitution and esterification.
Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of all functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(1-amino-2-(ethoxycarbonyl)-3-oxobut-1-en-1-yl)-4-carbamoyl-6-methylpyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Ethyl 2-(1-amino-2-(ethoxycarbonyl)-3-oxobut-1-en-1-yl)-4-carbamoyl-6-methylpyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl 2-(1-amino-2-(ethoxycarbonyl)-3-oxobut-1-en-1-yl)-4-carbamoyl-6-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-(1-amino-2-(ethoxycarbonyl)-3-oxobut-1-en-1-yl)-4-carbamoyl-6-methylpyrimidine-5-carboxylate: Shares structural similarities with other pyrimidine derivatives.
2-Amino-4-carbamoyl-6-methylpyrimidine: A simpler analog with fewer functional groups.
Ethyl 2-(1-amino-2-(ethoxycarbonyl)-3-oxobut-1-en-1-yl)-4-carbamoyl-5-carboxylate: Lacks the methyl group on the pyrimidine ring.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
79593-42-3 |
|---|---|
Formule moléculaire |
C16H20N4O6 |
Poids moléculaire |
364.35 g/mol |
Nom IUPAC |
ethyl 4-carbamoyl-2-[(Z)-2-ethoxycarbonyl-3-hydroxybut-2-enimidoyl]-6-methylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H20N4O6/c1-5-25-15(23)9-7(3)19-14(20-12(9)13(18)22)11(17)10(8(4)21)16(24)26-6-2/h17,21H,5-6H2,1-4H3,(H2,18,22)/b10-8-,17-11? |
Clé InChI |
GQNUGIGBEFIRSU-XGIPIQMNSA-N |
SMILES isomérique |
CCOC(=O)C1=C(N=C(N=C1C(=O)N)C(=N)/C(=C(\C)/O)/C(=O)OCC)C |
SMILES canonique |
CCOC(=O)C1=C(N=C(N=C1C(=O)N)C(=N)C(=C(C)O)C(=O)OCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Prop-2-enamide;trimethyl-[3-(prop-2-enoylamino)propyl]azanium;chloride](/img/structure/B14443600.png)
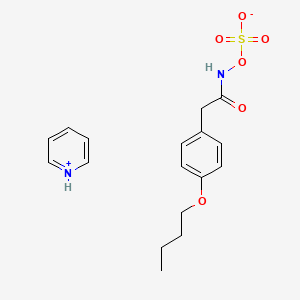


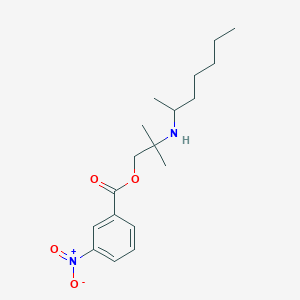
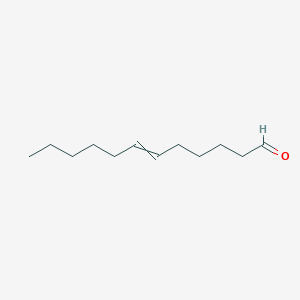
![4-[(E)-(4-Methylphenyl)diazenyl]-3,5-diphenyl-1,2-oxazole](/img/structure/B14443642.png)
